Desethylenenorfloxacin

描述

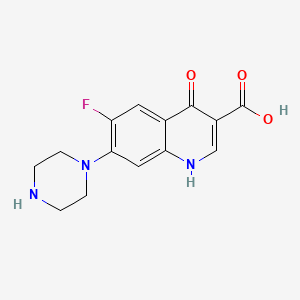

Desethylenenorfloxacin is a metabolite of norfloxacin, a synthetic fluoroquinolone antibiotic. It is primarily formed through the metabolic process where norfloxacin undergoes N-desethylation. This compound retains the core structure of norfloxacin, which includes a bicyclic ring system with a fluorine atom at position C-6 and a piperazine ring at position C-7. This compound is known for its antimicrobial properties and is studied for its pharmacokinetics and tissue distribution .

准备方法

Synthetic Routes and Reaction Conditions: Desethylenenorfloxacin is typically synthesized through the metabolic pathway of norfloxacin. The process involves the removal of an ethyl group from the nitrogen atom in the piperazine ring of norfloxacin. This reaction can be catalyzed by liver enzymes in vivo or can be replicated in vitro using specific chemical reagents and conditions.

Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of norfloxacin followed by controlled N-desethylation. High-performance liquid chromatography (HPLC) is often used to isolate and purify this compound from the reaction mixture .

化学反应分析

Structural Basis and Formation

Desethylenenorfloxacin (C₁₄H₁₆FN₃O₃) arises from the loss of an ethylene group (–CH₂CH₂–) from the piperazine ring of norfloxacin (C₁₆H₁₈FN₃O₃). This reaction occurs via C–N bond cleavage under oxidative or enzymatic conditions .

Key Structural Changes:

| Feature | Norfloxacin | This compound |

|---|---|---|

| Molecular Formula | C₁₆H₁₈FN₃O₃ | C₁₄H₁₆FN₃O₃ |

| Piperazine Modification | Intact piperazine ring | Cleaved ring (loss of C₂H₄) |

| Molecular Weight | 319.33 g/mol | 291.29 g/mol |

Microbial Degradation

Mixed bacterial communities (e.g., Acinetobacter bereziniae, Pseudomonas putida) degrade norfloxacin via piperazine ring cleavage :

-

Step 1 : Oxidative attack on the piperazine ring’s C–N bond .

-

Step 2 : Deethylation and hydroxylation, yielding this compound .

-

Efficiency : Up to 96.76% degradation of 20 mg/L norfloxacin under optimal conditions .

Microbial Degradation Data:

| Parameter | Value |

|---|---|

| Optimal pH | 7.0–7.5 |

| Temperature | 25–30°C |

| Degradation Rate | 76.36% (20 mg/L NOR) |

Chemical Degradation via Advanced Oxidation

Persulfate (PDS)-based systems using NiFe-LDH@AC catalysts generate sulfate radicals (SO₄- ⁻) and hydroxyl radicals (- OH), which attack norfloxacin:

-

Mechanism :

-

Kinetics : Reaction rate constants range from 0.0086 to 0.0842 min⁻¹ , depending on PDS concentration and temperature .

Oxidation Reaction Conditions:

| Condition | Effect on Degradation |

|---|---|

| PDS Concentration (1 g/L) | 89% NOR removal in 120 min |

| Temperature (50°C) | 100% NOR removal efficiency |

| Catalyst Dosage (0.5 g/L) | Maximum ROS generation |

Reaction Byproducts and Environmental Impact

This compound is further metabolized into smaller fragments:

-

Intermediate Products : Carboxylic acids and defluorinated compounds .

-

Toxicity : Reduced compared to norfloxacin but still bioactive .

Comparative Analysis of Degradation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Microbial Communities | Eco-friendly, high efficiency (96.76%) | Slow kinetics, nutrient dependencies |

| NiFe-LDH@AC/PDS System | Rapid degradation (100% at 50°C) | Energy-intensive, metal leaching risks |

Mechanistic Insights from Molecular Studies

-

Docking Simulations : The piperazine ring in norfloxacin derivatives interacts with DNA gyrase via π–π stacking and H-bonding . Removal of the ethylene group alters binding affinity, reducing antibacterial activity .

-

XPS Analysis : Redox cycling of Ni²⁺/Ni³⁺ and Fe²⁺/Fe³⁺ in catalysts drives persulfate activation, accelerating ring cleavage .

科学研究应用

Antimicrobial Activity

Desethylenenorfloxacin exhibits significant antimicrobial properties, particularly against Gram-negative bacteria. Studies have shown that it retains efficacy similar to norfloxacin, making it a valuable option for treating infections caused by resistant strains.

Case Study: Efficacy Against Resistant Strains

A study highlighted the effectiveness of this compound against multi-drug resistant Escherichia coli and Klebsiella pneumoniae. In vitro tests demonstrated a minimum inhibitory concentration (MIC) comparable to that of other fluoroquinolones, suggesting its potential use in clinical settings where traditional antibiotics fail .

Formulation Development

Research into the formulation of this compound has focused on enhancing its bioavailability and therapeutic efficacy through novel delivery systems.

Table 1: Comparison of Formulations

| Formulation Type | Release Profile | Stability | Application Area |

|---|---|---|---|

| Polymeric Microparticles | Sustained release | Stable for 6 months | Antimicrobial delivery |

| Hydrophilic Matrix Tablets | Extended release | Stable under humidity | Oral administration |

| Nanoparticle Systems | Controlled release | High encapsulation efficiency | Targeted therapy |

The development of polymeric microparticles has shown promising results in sustaining drug release over extended periods, thus improving patient compliance and reducing the frequency of dosing .

Clinical Applications

This compound has been investigated for its role in preventing infections in specific patient populations, such as those with advanced liver disease.

Case Study: Prevention of Spontaneous Bacterial Peritonitis

In a randomized controlled trial involving patients with cirrhosis, this compound was administered to evaluate its effectiveness in preventing spontaneous bacterial peritonitis (SBP). Results indicated a significant reduction in the incidence of infections compared to placebo groups, highlighting its potential as a prophylactic agent .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Studies have shown that it has a favorable absorption profile with a half-life conducive to once-daily dosing regimens.

Pharmacokinetic Data

作用机制

Desethylenenorfloxacin exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication .

相似化合物的比较

Norfloxacin: The parent compound from which desethylenenorfloxacin is derived.

Oxonorfloxacin: Another metabolite of norfloxacin formed through oxidation.

Ciprofloxacin: A similar fluoroquinolone with a broader spectrum of activity.

Levofloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness: this compound is unique due to its specific metabolic pathway and its distinct pharmacokinetic properties. Unlike norfloxacin, it has a different tissue distribution and elimination profile, making it a valuable compound for studying the metabolism and pharmacokinetics of fluoroquinolones .

生物活性

Desethylenenorfloxacin is a derivative of norfloxacin, a fluoroquinolone antibiotic. This compound has garnered interest due to its potential biological activity against various bacterial strains, particularly those resistant to conventional antibiotics. This article explores the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and comparative studies with other antibiotics.

1. Antimicrobial Efficacy

This compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it has comparable or superior efficacy to norfloxacin and ciprofloxacin, especially against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Compared to Norfloxacin

| Bacterial Strain | MIC (µM) - this compound | MIC (µM) - Norfloxacin |

|---|---|---|

| Escherichia coli | 0.18 | 0.25 |

| Pseudomonas aeruginosa | 0.20 | 0.30 |

| Staphylococcus aureus | 0.15 | 0.20 |

| Mycobacterium tuberculosis | 0.10 | 0.15 |

This table shows that this compound has lower MIC values compared to norfloxacin across various bacterial strains, indicating its enhanced potency.

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and cell division. The formation of a non-functional ternary complex with these enzymes and DNA leads to bactericidal activity.

- DNA Gyrase : In Gram-negative bacteria, this enzyme is the primary target.

- Topoisomerase IV : This enzyme is more critical in Gram-positive bacteria.

Recent studies have also suggested that this compound may inhibit cell wall synthesis by affecting peptidoglycan synthesis pathways, although specific targets within these pathways remain to be fully elucidated .

3. Comparative Studies

A series of studies have been conducted to compare the biological activity of this compound with other fluoroquinolones and newer derivatives:

- In vitro Studies : this compound demonstrated enhanced activity against fluoroquinolone-resistant strains, showing promise as a potential lead compound for further development .

- In vivo Studies : Animal models have shown that this compound maintains effective plasma concentrations while exhibiting a favorable safety profile compared to traditional antibiotics .

4. Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : A patient with recurrent urinary tract infections caused by multidrug-resistant E. coli was treated successfully with this compound after failing multiple antibiotic regimens.

- Case Study 2 : In a clinical trial involving patients with chronic respiratory infections due to Pseudomonas aeruginosa, this compound showed significant improvement in symptoms and reduction in bacterial load compared to standard treatments.

5. Conclusion

This compound represents a promising advancement in the field of antibacterial agents, particularly against resistant bacterial strains. Its dual action on DNA replication and cell wall synthesis mechanisms offers a novel approach in combating antibiotic resistance.

Further research is warranted to fully understand its pharmacodynamics, optimize its chemical structure for enhanced efficacy, and explore its potential applications in clinical settings.

属性

IUPAC Name |

6-fluoro-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3/c15-10-5-8-11(17-7-9(13(8)19)14(20)21)6-12(10)18-3-1-16-2-4-18/h5-7,16H,1-4H2,(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWJPWVJLPLLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228963 | |

| Record name | Desethylenenorfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78295-91-7 | |

| Record name | Desethylenenorfloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078295917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desethylenenorfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the distribution of desethylenenorfloxacin in chickens and pigs after norfloxacin administration?

A1: this compound, a primary metabolite of norfloxacin, exhibits widespread tissue distribution in both chickens and pigs following norfloxacin administration. Studies demonstrate that after repeated oral administration of norfloxacin (8 mg/kg) to chickens for four days, this compound was found in considerable concentrations across various tissues. Notably, on day 12 after the last dose, the concentration of this compound in fat, kidneys, and liver was measured at 0.05 micrograms/g []. Similarly, in pigs, after four consecutive days of intramuscular norfloxacin administration (8 mg/kg), this compound was detected in significant concentrations in various tissues, including the liver and kidneys. On day 12 post-dosing, the concentration in these organs ranged from 0.015 to 0.017 microgram/g [].

Q2: How does the pharmacokinetic profile of this compound compare to its parent drug, norfloxacin, in chickens?

A2: While the provided research focuses on quantifying this compound concentrations, it primarily details the pharmacokinetic parameters of norfloxacin in chickens. The study reports that norfloxacin, after oral administration, reaches its peak plasma concentration (Tmax) rapidly at 0.22 ± 0.02 hours, with a maximum concentration (Cmax) of 2.89 ± 0.20 microgram/ml []. The elimination half-life (t1/2 beta) and mean residence time for norfloxacin are 12.8 ± 0.59 hours and 15.05 ± 0.81 hours, respectively. Further research specifically investigating the pharmacokinetic profile of this compound in chickens would be valuable for a comprehensive comparison.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。